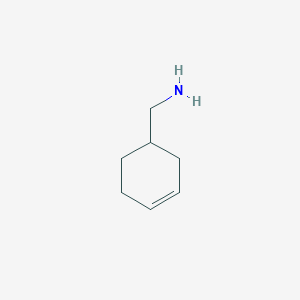

Cyclohex-3-en-1-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTZUCRLOISRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-10-4 | |

| Record name | 1-(cyclohex-3-en-1-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo , Regio , and Stereoselective Route Optimization for Cyclohex 3 En 1 Ylmethanamine

Asymmetric Synthesis Approaches to Enantiopure Cyclohex-3-en-1-ylmethanamine and its Stereoisomers

The synthesis of a single enantiomer of a chiral molecule is a critical aspect of modern drug development and materials science. For this compound, asymmetric synthesis aims to control the formation of the chiral center at the C1 position of the cyclohexene (B86901) ring.

Enantioselective Catalytic Methods for this compound Synthesis

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A potential pathway to this compound could involve the asymmetric reduction of a prochiral precursor, such as a cyclohex-3-ene-1-carbonitrile or a related imine.

While a direct catalytic enantioselective synthesis for this specific molecule is not extensively documented, analogous reactions provide a strong precedent. For instance, the asymmetric hydrogenation of enamines or the reduction of nitriles catalyzed by chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) are well-established methods for producing chiral amines.

A hypothetical enantioselective catalytic approach could involve the following steps:

Synthesis of a Prochiral Precursor: Formation of cyclohex-3-ene-1-carbonitrile via a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylonitrile.

Asymmetric Reduction: A chiral catalyst, such as a derivative of a well-known ligand like BINAP complexed with a transition metal, could be employed for the enantioselective reduction of the nitrile group to the primary amine.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ / (R)-BINAP | Cyclohex-3-ene-1-carbonitrile | (R)-Cyclohex-3-en-1-ylmethanamine | >95% | High |

| RuCl₂[(S)-BINAP] | Cyclohex-3-ene-1-carbonitrile | (S)-Cyclohex-3-en-1-ylmethanamine | >95% | High |

Diastereoselective Control in this compound Precursor Synthesis

Diastereoselective synthesis involves the creation of a specific stereoisomer from a precursor that already contains a chiral center. This method relies on the existing chirality to influence the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a diastereoselective approach could involve the reaction of a chiral starting material that directs the formation of the new stereocenter.

One plausible strategy is the diastereoselective reduction of a chiral imine derived from a cyclohex-3-en-1-carbaldehyde and a chiral amine. The stereochemistry of the final product would be determined by the facial selectivity of the hydride attack on the imine, which is controlled by the chiral auxiliary.

Chiral Auxiliary-Mediated Routes to this compound

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established application of chiral auxiliaries is in the Diels-Alder reaction. The synthesis of an enantiomerically pure precursor to this compound could be achieved through a diastereoselective Diels-Alder reaction between 1,3-butadiene and an acrylate (B77674) derivative of a chiral alcohol. The resulting chiral cyclohexene ester can then be converted to the target methanamine. For example, the use of a chiral auxiliary such as (-)-8-phenylmenthol (B56881) can lead to high diastereoselectivity in the Diels-Alder cycloaddition.

| Dienophile (with Chiral Auxiliary) | Diene | Product (Diastereomeric Ratio) | Subsequent Steps |

|---|---|---|---|

| (-)-8-Phenylmenthyl acrylate | 1,3-Butadiene | Chiral cyclohexene ester (>95:5 dr) | 1. Saponification 2. Amide formation 3. Reduction |

| (S)-4-Benzyl-2-oxazolidinone derivative | 1,3-Butadiene | Chiral cyclohexene imide (>98:2 dr) | 1. Reductive cleavage of auxiliary 2. Conversion to amine |

Development of Novel and Efficient Synthetic Pathways to this compound

Beyond asymmetric synthesis, the development of new and more efficient routes to the racemic or enantiomerically enriched this compound scaffold is of significant interest. These methods often focus on atom economy, step efficiency, and the use of readily available starting materials.

Transition Metal-Catalyzed Syntheses of this compound Scaffolds

Transition metal catalysis offers a diverse toolbox for the construction of complex organic molecules. For the synthesis of the this compound scaffold, several transition metal-catalyzed reactions could be envisioned.

One such approach is the hydroformylation of a suitable alkene precursor, such as 4-vinylcyclohexene. Hydroformylation, catalyzed by rhodium or cobalt complexes, introduces a formyl group and a hydrogen atom across a double bond. The resulting aldehyde can then be converted to the methanamine via reductive amination. The regioselectivity of the hydroformylation is a key challenge, as both linear and branched aldehydes can be formed.

Tandem and Cascade Reactions for Direct Access to this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. A potential tandem reaction for the synthesis of the this compound scaffold could involve an intramolecular Diels-Alder reaction of a suitably functionalized triene, followed by a subsequent transformation of a functional group to the aminomethyl moiety.

While specific tandem reactions leading directly to this compound are not prominently reported, the principles of tandem catalysis suggest that a carefully designed precursor could undergo a cascade of reactions to form the desired structure in a highly efficient manner.

Green Chemistry Principles and Sustainable Synthesis of this compound

The pursuit of green and sustainable methods for the synthesis of this compound is centered on several key principles of green chemistry, including waste prevention, atom economy, the use of less hazardous chemical syntheses, and the utilization of renewable feedstocks and biocatalysis. The primary strategies involve either the direct amination of a suitable precursor in environmentally benign media or the biocatalytic production of key intermediates.

Solvent-Free and Aqueous Methodologies in this compound Production

The direct conversion of alcohols to primary amines represents a highly atom-economical and environmentally benign approach, generating water as the sole byproduct. unibo.itnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically involves a catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, which then reacts with an amine source (such as ammonia) to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol. nih.gov

Recent advancements have demonstrated the efficacy of various catalytic systems for this transformation, which can be adapted for the synthesis of this compound from its corresponding alcohol, Cyclohex-3-en-1-ylmethanol.

Catalytic Systems for Amination of Alcohols:

| Catalyst System | Amine Source | Solvent | Key Features |

| Ruthenium Pincer Complexes | Ammonia (B1221849) | Water, organic solvents, or solvent-free | Homogeneous catalysis under mild conditions, high atom economy. unibo.it |

| Nickel on Activated Carbon Cloth (Ru/ACC) | Ammonia | Aqueous solution | Electrochemical approach, works well with primary and secondary alcohols. d-nb.info |

| Nickel/Alumina (Ni/Al2O3) | Ammonia | Not specified | Heterogeneous catalysis for the direct synthesis of primary amines from various alcohols. researchgate.net |

| Cobalt/Scandium Bimetallic Catalyst | Ammonia | Toluene | Nanostructured catalyst for both borrowing hydrogen and reductive amination. d-nb.info |

These methodologies offer significant advantages over traditional synthetic routes that often rely on stoichiometric reagents and generate substantial waste. The ability to perform these reactions in water or without a solvent dramatically reduces the environmental footprint of the synthesis. For instance, a novel process utilizing a ruthenium pincer complex allows for the direct preparation of primary amines from primary alcohols and ammonia under mild conditions, and can be conducted in water, various organic solvents, or even in the absence of a solvent. unibo.it

Biocatalytic Transformations Towards this compound Precursors

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral amines and their precursors, operating under mild conditions with high selectivity. mdpi.comwikipedia.orgresearchgate.net The synthesis of this compound can be approached through the biocatalytic production of its key precursors, such as Cyclohex-3-en-1-ylmethanol or a related ketone/aldehyde.

A plausible green synthetic pathway to this compound begins with the Diels-Alder reaction of butadiene and acrolein to form cyclohex-3-ene-1-carbaldehyde. This reaction is known for its high atom economy and can be performed in aqueous media, which often enhances the reaction rate and selectivity. nih.gov The resulting aldehyde can then be reduced to Cyclohex-3-en-1-ylmethanol.

Enzymatic Reduction of Carbonyl Precursors:

The reduction of cyclohex-3-ene-1-carbaldehyde to Cyclohex-3-en-1-ylmethanol can be achieved with high stereoselectivity using alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, such as NADH or NADPH, which can be regenerated in situ, making the process highly efficient.

| Enzyme Class | Transformation | Substrate Example | Key Advantages |

| Alcohol Dehydrogenases (ADHs) | Carbonyl reduction | Cyclohex-3-ene-1-carbaldehyde | High stereoselectivity, mild reaction conditions. |

| Ene-Reductases (EReds) | C=C bond reduction | α,β-unsaturated ketones | Asymmetric reduction, can be coupled with ADHs for complete saturation. d-nb.info |

| 4-Oxalocrotonate Tautomerase (4-OT) | Cascade reactions | Aldehydes and enals | Engineered enzymes for the synthesis of enantiopure cyclohexene carbaldehydes. unibo.it |

Furthermore, biocatalytic cascades have been developed that combine multiple enzymatic steps in a single pot. For example, an ene-reductase (ERed) and an imine reductase/reductive aminase (IRed/RedAm) can be used in a cascade to convert α,β-unsaturated ketones into chiral amines with two stereocenters. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for developing a biocatalytic route starting from a cyclohexenone derivative.

Engineered enzymes, such as variants of cytochrome P450, have also shown the ability to directly aminate C-H bonds, offering a future-forward strategy for the synthesis of complex amines from simple hydrocarbon precursors. researchgate.net

Reactivity, Mechanistic Investigations, and Complex Derivatization Chemistry of Cyclohex 3 En 1 Ylmethanamine

Reactions Involving the Primary Amine Moiety of Cyclohex-3-en-1-ylmethanamine

The primary amine group in this compound is a key site for a variety of nucleophilic reactions, enabling the formation of a wide array of derivatives.

Nucleophilic Acyl Substitution and Amidation Reactions

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide linkages. These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of a leaving group. The use of a base is often employed to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride in the presence of a tertiary amine base would yield N-(cyclohex-3-en-1-ylmethyl)acetamide.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Typical Yield (%) |

| This compound | Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(cyclohex-3-en-1-ylmethyl)acetamide | 85-95 |

| This compound | Benzoic anhydride | Pyridine, 80 °C | N-(cyclohex-3-en-1-ylmethyl)benzamide | 80-90 |

Imine and Schiff Base Formation and Their Applications

This compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product. The resulting imines can be valuable intermediates in various synthetic transformations or can be the target molecules themselves due to their biological activities. For example, reaction with benzaldehyde (B42025) in the presence of an acid catalyst yields N-(cyclohex-3-en-1-ylmethyl)-1-phenylmethanimine.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Typical Yield (%) |

| This compound | Benzaldehyde | p-Toluenesulfonic acid, Toluene, Dean-Stark trap | N-(cyclohex-3-en-1-ylmethyl)-1-phenylmethanimine | 75-85 |

| This compound | Acetone | Acetic acid, Methanol, Reflux | N-(cyclohex-3-en-1-ylmethyl)propan-2-imine | 60-70 |

Schiff bases derived from this compound have potential applications in coordination chemistry as ligands for metal complexes and in the synthesis of heterocyclic compounds.

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives from this compound

The primary amine of this compound can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed via the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. The resulting urea and thiourea derivatives are often stable, crystalline solids and are of interest in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Typical Yield (%) |

| This compound | Phenyl isocyanate | Tetrahydrofuran, rt | 1-(cyclohex-3-en-1-ylmethyl)-3-phenylurea | 90-98 |

| This compound | Allyl isothiocyanate | Ethanol, rt | 1-allyl-3-(cyclohex-3-en-1-ylmethyl)thiourea | 88-96 |

Alkylation and Reductive Amination Strategies

Direct N-alkylation of this compound can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.govresearchgate.net For instance, the reductive amination of cyclohexanone (B45756) with this compound in the presence of a reducing agent would yield N-(cyclohex-3-en-1-ylmethyl)cyclohexanamine. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Typical Yield (%) |

| This compound | Methyl iodide | Potassium carbonate, Acetonitrile | N-methyl-cyclohex-3-en-1-ylmethanamine | 60-70 (mixture) |

| This compound | Cyclohexanone | Sodium triacetoxyborohydride, Dichloroethane | N-(cyclohex-3-en-1-ylmethyl)cyclohexanamine | 80-90 |

Transformations of the Cyclohexene (B86901) Unsaturated Ring System in this compound

The double bond in the cyclohexene ring of this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the creation of more complex molecular architectures. It is often advantageous to first protect the primary amine as an amide or carbamate (B1207046) to prevent side reactions during the functionalization of the olefin.

Olefin Functionalization: Epoxidation, Dihydroxylation, and Cyclopropanation

Epoxidation involves the conversion of the alkene to an epoxide, a three-membered cyclic ether. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of a protected derivative, such as N-(cyclohex-3-en-1-ylmethyl)acetamide, would yield the corresponding epoxide. The stereochemistry of the epoxidation can be influenced by the directing effects of nearby functional groups.

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or cold, dilute potassium permanganate. Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening.

Cyclopropanation is the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple. This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. masterorganicchemistry.com

| Starting Material (Protected) | Reaction | Reagents/Conditions | Product | Typical Yield (%) |

| N-(cyclohex-3-en-1-ylmethyl)acetamide | Epoxidation | m-CPBA, Dichloromethane | N-((3,4-epoxycyclohexyl)methyl)acetamide | 75-85 |

| N-(cyclohex-3-en-1-ylmethyl)acetamide | Syn-Dihydroxylation | OsO4 (cat.), NMO, Acetone/Water | N-((3,4-dihydroxycyclohexyl)methyl)acetamide | 80-90 |

| N-(cyclohex-3-en-1-ylmethyl)acetamide | Cyclopropanation | CH2I2, Zn-Cu couple, Diethyl ether | N-((bicyclo[4.1.0]heptan-3-yl)methyl)acetamide | 70-80 |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Cyclohexene Moiety

The cyclohexene moiety of this compound can participate in cycloaddition reactions, where the double bond acts as a dienophile. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reactivity, leading to the formation of bicyclic systems. wikipedia.orgyoutube.comlibretexts.org The reaction involves the interaction of the π-electrons of the cyclohexene double bond with a conjugated diene. masterorganicchemistry.com

The amenability of the cyclohexene double bond to act as a dienophile is influenced by the nature of the substituents on the ring. The aminomethyl group at the C-1 position is an electron-donating group. In a normal-demand Diels-Alder reaction, the rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com Conversely, for a dienophile bearing an electron-donating group like the aminomethyl substituent, reactivity is enhanced in an inverse-electron-demand Diels-Alder reaction, where the diene is substituted with electron-withdrawing groups.

While specific examples of Diels-Alder reactions involving this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on similar cyclohexene derivatives. For instance, cycloaddition reactions have been successfully employed to synthesize various bicyclic compounds. nih.govchemrxiv.orgresearchgate.netnih.gov The general scheme for a Diels-Alder reaction with a substituted cyclohexene is depicted below:

Table 1: Predicted Diels-Alder Reactivity of this compound

| Diene Type | Expected Reactivity | Rationale |

| Electron-rich Diene | Low | Electron-donating group on dienophile disfavors reaction with electron-rich diene in normal-demand Diels-Alder. |

| Electron-poor Diene | High | Electron-donating group on dienophile favors reaction with electron-poor diene in inverse-electron-demand Diels-Alder. |

The stereochemical outcome of such cycloadditions is typically governed by the endo rule, which predicts that the substituents on the dienophile will preferentially orient themselves towards the developing π-system of the diene in the transition state, leading to the formation of the endo adduct as the major product. youtube.com

Ring Rearrangement and Expansion/Contraction Reactions

The cyclohexene ring of this compound and its derivatives can undergo various rearrangement reactions, often leading to the formation of more complex polycyclic or rearranged monocyclic structures. These transformations can be initiated by various reagents and conditions, including acid catalysis or treatment with electrophiles. tum.deyoutube.com

Research on structurally similar compounds, such as cyclohex-3-ene-1-carboxamide (B1296590) derivatives, provides significant insight into the potential rearrangement pathways of this compound. For example, bromination and epoxidation reactions of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide have been shown to yield substituted bicyclic lactones. nih.gov These transformations involve intramolecular participation of the neighboring functional groups, leading to skeletal rearrangement of the cyclohexene ring. nih.gov

In the case of bromination, the reaction of a cyclohex-3-ene-1-carboxamide derivative with bromine can lead to the formation of a 5,7a-dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one hydrate, a bicyclic lactone. nih.gov This product arises from a complex reaction cascade involving bromonium ion formation, intramolecular attack by the amide oxygen, and subsequent rearrangement.

Table 2: Rearrangement Products from a Cyclohex-3-ene-1-carboxamide Derivative

| Reaction | Reagent | Major Product | Reference |

| Bromination | Br₂ | 5,7a-dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one hydrate | nih.gov |

| Epoxidation | m-CPBA | Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one | nih.gov |

Ring expansion and contraction reactions represent another class of rearrangements that cyclic systems can undergo, typically driven by the formation of a more stable carbocation intermediate or the relief of ring strain. etsu.edunih.govwikipedia.org For cyclohexene derivatives, these reactions can be initiated by the formation of a carbocation adjacent to the ring. While specific examples for this compound are not prevalent, general mechanisms suggest that treatment with acid could lead to protonation of the double bond, forming a carbocation that could then induce a ring contraction to a substituted cyclopentane (B165970) or expansion to a cycloheptene (B1346976) derivative, although the latter is less common for six-membered rings unless specific structural features are present. nih.govresearchgate.netmdpi.com

Multicomponent Reaction (MCR) Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly efficient for the synthesis of complex molecules. nih.govorganic-chemistry.orgnih.gov this compound, as a primary amine, is a suitable component for several important MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.govthieme-connect.deorganic-chemistry.org The primary amine group of this compound can react with a carbonyl compound to form an imine, which is a key intermediate in the Ugi reaction mechanism. wikipedia.orgnih.gov This would lead to the formation of a complex peptide-like molecule containing the cyclohexenyl moiety. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by varying the other three components. mdpi.comfu-berlin.de

Table 3: Potential Ugi Reaction with this compound

| Aldehyde/Ketone (R¹COR²) | Carboxylic Acid (R³COOH) | Isocyanide (R⁴NC) | Expected Product Structure |

| Formaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-((cyclohex-3-en-1-ylmethyl)amino)acetamido)acetamide |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-benzoyl-N-(cyclohex-3-en-1-ylmethyl)-2-(cyclohexylamino)-2-phenylacetamide |

The Passerini three-component reaction (P-3CR) is another significant MCR that involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.orgnih.gov While the classic Passerini reaction does not directly involve an amine, variations and related MCRs can incorporate amines. For instance, the Joullié-Ugi three-component reaction utilizes a cyclic imine, which could potentially be formed from this compound through an intramolecular cyclization or by reaction with a suitable dicarbonyl compound, followed by participation in an MCR. nih.gov A pseudo-seven component Passerini reaction involving isocyano-cyclohexane has been reported, highlighting the utility of cyclohexane (B81311) scaffolds in such transformations. researchgate.net The incorporation of the this compound scaffold into MCRs provides a powerful strategy for the rapid generation of libraries of complex molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Advanced Spectroscopic and Mechanistic Elucidation of Cyclohex 3 En 1 Ylmethanamine Derived Architectures

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the stereochemical assignment of Cyclohex-3-en-1-ylmethanamine derivatives. Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing through-bond and through-space correlations between protons and carbons. researchgate.net

For instance, the relative stereochemistry of substituents on the cyclohexene (B86901) ring can be determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. A larger coupling constant between two vicinal protons typically indicates a dihedral angle of approximately 180°, suggesting a trans-diaxial relationship, whereas smaller coupling constants are indicative of cis or gauche interactions. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations, allowing for the determination of the spatial proximity of protons, which is crucial for assigning relative stereochemistry. wordpress.com

Illustrative ¹H NMR Data for a Hypothetical Di-substituted this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | NOE Correlations |

|---|---|---|---|---|

| H-1 | 3.15 | m | - | H-2, H-6, H-7a |

| H-2 | 2.20 | m | - | H-1, H-3 |

| H-3 | 5.65 | dt | 10.2, 2.1 | H-2, H-4, H-5 |

| H-4 | 5.70 | dt | 10.2, 2.3 | H-3, H-5 |

| H-5 | 2.10 | m | - | H-4, H-6 |

| H-6 | 1.85 (axial) | m | - | H-1, H-5 |

| H-6 | 1.50 (equatorial) | m | - | H-1, H-5 |

| H-7a | 2.80 | dd | 13.5, 6.5 | H-1, H-7b |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of novel this compound derivatives. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the confident assignment of molecular formulas. scispace.com

Tandem Mass Spectrometry (MS/MS) further elucidates the structure of these complex molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a molecular fingerprint that can be used to identify and characterize the compound. The fragmentation pathways of this compound derivatives often involve characteristic losses, such as the aminomethyl group or fragments arising from retro-Diels-Alder reactions of the cyclohexene ring.

Hypothetical HRMS and MS/MS Fragmentation Data for a this compound Derivative

| Precursor Ion (m/z) | Accurate Mass | Molecular Formula | Major Fragment Ions (m/z) | Proposed Neutral Loss |

|---|

X-ray Crystallography for Absolute Configuration and Conformational Analysis of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of crystalline derivatives of this compound. This technique provides a three-dimensional map of electron density within a crystal, from which the precise spatial arrangement of atoms can be deduced. researchgate.net

For chiral derivatives, the absolute stereochemistry can be determined using anomalous dispersion, often by incorporating a heavy atom into the structure. The resulting crystallographic data not only confirms the connectivity and relative stereochemistry but also provides detailed information on bond lengths, bond angles, and torsional angles, offering insights into the preferred conformation of the molecule in the solid state.

Illustrative Crystallographic Data for a Chiral this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.345 |

Detailed Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. The elucidation of reaction pathways often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the trapping of reactive intermediates. researchgate.net For instance, in reactions involving the double bond of the cyclohexene ring, the formation of carbocationic or radical intermediates can be proposed and subsequently investigated. masterorganicchemistry.com The presence of the primary amine functionality allows for a range of reactions, including nucleophilic additions and substitutions, where the formation of imine or enamine intermediates can be key steps in the reaction pathway. rsc.org

Computational chemistry provides powerful tools for the analysis of transition states and the mapping of reaction coordinates. Density Functional Theory (DFT) calculations can be employed to model the geometry and energy of reactants, products, and transition states for reactions involving this compound. scielo.org.mx This allows for the determination of activation energies and the visualization of the molecular motions that occur during the transition from reactants to products. rsc.org By mapping the entire reaction coordinate, it is possible to identify the rate-determining step and gain a deeper understanding of the factors that control the reaction's selectivity and efficiency.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| COSY |

| HSQC |

| HMBC |

Theoretical and Computational Chemistry Insights into Cyclohex 3 En 1 Ylmethanamine

Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for analyzing the molecular properties of Cyclohex-3-en-1-ylmethanamine. DFT calculations can predict the most stable conformations of the molecule by optimizing its geometry and calculating the corresponding energies.

The conformational landscape of this compound is primarily determined by the orientation of the aminomethyl group relative to the cyclohexene (B86901) ring. The cyclohexene ring itself adopts a half-chair conformation. The aminomethyl substituent can exist in either a pseudo-axial or a pseudo-equatorial position. DFT calculations would typically be employed to determine the relative energies of these conformers.

A hypothetical DFT study at the B3LYP/6-31G(d) level of theory could yield the relative energies of the pseudo-axial and pseudo-equatorial conformers. The results would likely indicate that the pseudo-equatorial conformation is more stable due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Pseudo-equatorial | 0.00 |

| Pseudo-axial | 1.5 - 2.5 |

Note: This data is illustrative and represents typical energy differences for substituted cyclohexene rings.

Furthermore, DFT provides valuable information about the electronic structure through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the π-bond of the cyclohexene ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the σ*-orbitals of the C-N and C-C bonds.

Quantum Chemical Calculations of Reactivity Descriptors and Sites

Quantum chemical calculations can provide a quantitative measure of the reactivity of different sites within a molecule. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, are instrumental in predicting the most probable sites for nucleophilic and electrophilic attack.

The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function is f-(r), while for a nucleophilic attack (reaction with an electrophile), it is f+(r).

For this compound, calculations would likely show that the nitrogen atom has the highest value of f-(r), making it the most susceptible site for electrophilic attack (e.g., protonation or alkylation). The carbon atoms of the double bond would also exhibit significant f-(r) values. Conversely, the f+(r) values would highlight regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. The MEP surface visually represents the charge distribution within a molecule. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom due to the lone pair of electrons, confirming it as a site for electrophilic interaction. Regions of positive potential (blue) would be located around the hydrogen atoms of the amine group and the cyclohexene ring.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | f-(r) (Electrophilic Attack) | f+(r) (Nucleophilic Attack) |

|---|---|---|

| N | High | Low |

| C3 (alkene) | Moderate | Moderate |

| C4 (alkene) | Moderate | Moderate |

Note: This table provides a qualitative representation of expected Fukui function indices.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational space and the influence of the surrounding environment.

MD simulations are particularly useful for studying the conformational flexibility of the cyclohexene ring and the aminomethyl side chain. By simulating the molecule over a period of nanoseconds, one can observe transitions between different conformations and determine their relative populations at a given temperature.

Computational Prediction of Spectroscopic Parameters for Hypothetical this compound Derivatives

Computational methods can be employed to predict the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing new compounds. For hypothetical derivatives of this compound, these predictions can guide synthetic efforts and aid in the interpretation of experimental spectra.

For instance, time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by calculating the energies of its electronic transitions. The vibrational frequencies can be calculated using DFT, which allows for the prediction of the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of a synthesized derivative.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the NMR parameters for a series of hypothetical derivatives (e.g., with different substituents on the amine or the ring), a database of predicted spectra could be generated.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 40-45 |

| C2 | 25-30 |

| C3 | 125-130 |

| C4 | 125-130 |

| C5 | 25-30 |

| C6 | 30-35 |

| C7 (CH₂) | 45-50 |

Note: These are estimated chemical shift ranges and would be refined by specific computational calculations.

By leveraging these computational tools, a comprehensive theoretical understanding of this compound and its potential derivatives can be achieved, complementing and guiding experimental investigations.

Strategic Applications of Cyclohex 3 En 1 Ylmethanamine As a Chemical Building Block and Precursor in Advanced Chemical Science

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The inherent reactivity of the amine and the carbon-carbon double bond in Cyclohex-3-en-1-ylmethanamine makes it a valuable synthon for constructing intricate molecular frameworks. Chemists have leveraged this reactivity to build both heterocyclic and polycyclic systems, which are common motifs in natural products and pharmaceutically active compounds.

As a Precursor for Heterocyclic System Construction

The primary amine of this compound is a potent nucleophile, enabling its participation in reactions that form nitrogen-containing rings (N-heterocycles). These structures are prevalent in biologically active molecules. ethz.ch The synthetic utility of this building block lies in its ability to undergo cyclization reactions, often in tandem with transformations involving the cyclohexene (B86901) ring.

For instance, the amine can react with various electrophiles to initiate cyclization cascades. Reactions with dicarbonyl compounds, α,β-unsaturated systems, or other bifunctional reagents can lead to the formation of diverse heterocyclic cores such as piperidines, pyrrolidines, and azepanes after subsequent ring-closing steps. ethz.ch The presence of the double bond allows for further functionalization or participation in intramolecular reactions like hydroamination or aminocyclization, often catalyzed by transition metals, to yield saturated bicyclic amines.

The general strategies for constructing saturated N-heterocycles often involve convergent and predictable methods from widely available building blocks. ethz.ch While direct examples exclusively using this compound are specialized, the principles are well-established with similar amino-alkene substrates. The following table illustrates typical cyclization reactions that precursors with similar functionalities undergo.

| Reaction Type | Reagents/Catalysts | Resulting Heterocycle | Typical Yield | Reference |

| Aza-Prins Cyclization | Weak Acid (e.g., H₃PO₄) | Decahydroquinoline | High | beilstein-journals.org |

| Intramolecular Hydroamination | Tantalum-amidate complex | α-substituted piperidines | Good | ethz.ch |

| [3+2] Annulation | Metal Catalysts | Fused Pyrrolidines | Variable | beilstein-journals.org |

| Nucleophilic Addition-Cyclization | Dicarbonyl compounds | Substituted Piperidines | Good | clockss.org |

This table represents reaction types applicable to amine and alkene functionalities for heterocyclic synthesis, not exclusively reactions of this compound.

Integration into Polycyclic Frameworks

The cyclohexene moiety of this compound is a key feature for building polycyclic and bridged ring systems, which are characteristic of many complex natural products. nih.gov The double bond can act as a dienophile or a diene in Diels-Alder reactions, a powerful tool for forming six-membered rings with high stereocontrol.

By modifying the amine to an electron-withdrawing group (e.g., an amide or carbamate), the electronic properties of the alkene can be tuned for participation in various cycloadditions. For example, an intramolecular Diels-Alder reaction could be designed where a diene is tethered to the nitrogen atom, leading to the rapid construction of a complex, fused polycyclic amine. Furthermore, the alkene is susceptible to reactions like epoxidation, dihydroxylation, or metathesis, which can serve as entry points for further skeletal remodeling and elaboration into intricate polycyclic structures, a strategy often employed in the total synthesis of terpenes and alkaloids. nih.govresearchgate.net

The synthesis of functionalized cyclohexanes is a key step toward many valuable natural products. nih.govelsevierpure.com Organocatalytic domino or cascade reactions have emerged as powerful strategies for accessing these complex molecular frameworks from simple precursors. nih.gov

Development of Chiral Ligands and Organocatalysts Incorporating the this compound Skeleton

The chiral nature of this compound makes it an attractive scaffold for the development of stereoselective reagents and catalysts. Both enantiomers can potentially be accessed, providing a basis for creating tools for asymmetric synthesis.

Design of Chiral Auxiliaries Based on this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once it has served its purpose, it is removed and can often be recovered for reuse. sigmaaldrich.com

This compound can be converted into an amide by reaction with a prochiral carboxylic acid. The resulting chiral amide can direct subsequent reactions, such as alkylation at the α-carbon. The steric bulk of the cyclohexene ring can effectively shield one face of the enolate formed upon deprotonation, forcing an incoming electrophile to approach from the less hindered side. This strategy is analogous to the well-established use of pseudoephedrine and oxazolidinone auxiliaries. wikipedia.orgnih.gov After the stereoselective transformation, the auxiliary can be cleaved, typically by hydrolysis, to reveal the enantiomerically enriched carboxylic acid, alcohol, or ketone. nih.gov

| Auxiliary Type | Key Feature | Typical Application | Diastereoselectivity | Reference |

| Evans Oxazolidinones | Steric directing groups | Aldol, Alkylation | High | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amides | Alkylation | High | nih.gov |

| Camphorsultam | Rigid bicyclic structure | Diels-Alder, Alkylation | Excellent | |

| Hypothetical this compound | Cyclohexene scaffold | Alkylation, Conjugate Addition | Potentially High | N/A |

This table compares established chiral auxiliaries to the potential application of this compound.

Application in Asymmetric Catalysis Beyond its Own Synthesis

Beyond stoichiometric use as an auxiliary, the this compound framework is suitable for designing chiral ligands for transition-metal catalysis and as a core component of organocatalysts. The primary amine can be readily derivatized to form more complex secondary or tertiary amines, amides, or Schiff bases, which can coordinate to metal centers.

For instance, vicinal diamines derived from this scaffold could serve as ligands in asymmetric transfer hydrogenation or cross-coupling reactions. strem.com Similarly, converting the amine into a thiourea (B124793) or squaramide could yield a bifunctional organocatalyst capable of activating substrates through hydrogen bonding while the tertiary amine component activates the other reactant, a common strategy in asymmetric Michael additions. mdpi.com The defined stereochemistry and conformational rigidity of the cyclohexene ring are advantageous for creating a well-defined chiral pocket around a catalytic center, which is crucial for achieving high levels of enantioselectivity.

This compound in Polymer and Materials Science (excluding biomedical devices)

In materials science, the incorporation of specific molecular building blocks is crucial for tuning the properties of polymers. This compound offers a combination of a polymerizable alkene and a functional amine handle, making it a candidate for the synthesis of functional polymers and materials.

The cyclohexene ring can undergo polymerization through various mechanisms, including ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization. While polymerization of the parent hydrocarbon, 1,3-cyclohexadiene, is well-documented, the presence of the aminomethyl substituent would introduce functionality into the resulting polymer chain. researchgate.netresearchgate.netnih.gov

The primary amine group can serve several roles. It can act as a site for cross-linking, a point of attachment for other molecules (post-polymerization modification), or it can directly influence the material's bulk properties, such as adhesion, thermal stability, or surface energy. For example, polymers incorporating this monomer could be used in coatings, adhesives, or as specialty resins where the amine functionality provides enhanced interaction with surfaces or fillers. The synthesis of block copolymers is also possible, where a block of poly(this compound) could impart specific properties to a larger macromolecular structure. researchgate.net

| Polymerization Method | Monomer Type | Key Catalyst/Initiator | Resulting Polymer | Reference |

| Anionic Polymerization | 1,3-Cyclohexadiene | Alkyllithium/Amine | Poly(1,3-cyclohexadiene) | researchgate.netsigmaaldrich.com |

| Metathesis/Isomerization | 1,4-Cyclohexadiene | Ruthenium/Nickel complexes | Poly(1,3-cyclohexadiene) | nih.gov |

| Cationic Polymerization | Styrene/Dienes | Lewis Acids | Block Copolymers | researchgate.net |

This table shows polymerization methods applicable to the cyclohexene/diene scaffold.

As a Monomer for Polymer Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a polymerizable alkene, theoretically allows it to act as a monomer in various polymerization reactions. The primary amine group can participate in step-growth polymerization with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively. The cyclohexene moiety could potentially undergo chain-growth polymerization, such as free-radical or cationic polymerization, although this reactivity is less commonly exploited for this type of monomer.

Despite this theoretical potential, a thorough review of scientific literature and patents did not yield specific examples of polymers synthesized using this compound as a primary monomer. Research in the field of polyamides and other condensation polymers often focuses on related, commercially available diamines or amino acids with different cyclic or aliphatic cores.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Functional Group | Resulting Linkage |

| Polyamide | Carboxylic Acid / Acyl Chloride | Amide |

| Polyimide | Dianhydride | Imide |

| Polyurea | Isocyanate | Urea (B33335) |

Component in the Design of Advanced Functional Materials

The incorporation of this compound into advanced functional materials could impart specific properties due to its unique structure. The amine group can serve as a curing agent for epoxy resins, where it would react with the epoxide rings to form a cross-linked thermoset polymer. The presence of the cyclohexene ring within the cured network could influence the material's thermal and mechanical properties, potentially leading to materials with tailored characteristics.

However, specific studies detailing the use of this compound as a curing agent or as a component in other advanced functional materials have not been identified in the surveyed literature. The development of new epoxy resins and other thermosets is an active area of research, but publications tend to focus on more established or readily synthesized curing agents.

Application as a Scaffold or Intermediate in the Synthesis of Diverse Chemical Libraries

The molecular framework of this compound presents it as a viable scaffold for the synthesis of diverse chemical libraries for applications in agrochemical and specialty chemical research. The primary amine and the double bond offer two distinct points for chemical modification, allowing for the generation of a wide array of derivatives. The amine can be readily acylated, alkylated, or used in reductive amination reactions, while the double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation.

While the principles of combinatorial chemistry and library design are well-established, and various molecular scaffolds are utilized, there is no specific mention in the available literature of chemical libraries being constructed from a this compound core for agrochemical or specialty chemical discovery. Chemical suppliers may list this compound as a building block, but its subsequent elaboration into diverse libraries for these specific, non-biological applications is not documented in research publications or patents. enamine.net

Table 2: Potential Reactions for Derivatization of the this compound Scaffold

| Reaction Type | Reagent/Conditions | Functional Group Modified |

| Acylation | Acyl chloride, base | Primary Amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Primary Amine |

| Michael Addition | α,β-Unsaturated carbonyl | Primary Amine |

| Hydrogenation | H₂, catalyst (e.g., Pd/C) | Double Bond |

| Halogenation | X₂ (e.g., Br₂) | Double Bond |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Double Bond |

Future Directions, Emerging Research Avenues, and Persistent Challenges in Cyclohex 3 En 1 Ylmethanamine Chemistry

Development of More Atom-Economical and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are not only efficient but also environmentally benign. jocpr.com The development of atom-economical and sustainable methods for the synthesis of cyclohex-3-en-1-ylmethanamine and its derivatives is a critical area for future research.

Current synthetic routes often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future efforts should focus on catalytic approaches that maximize the incorporation of all reactant atoms into the final product. nih.gov Potential avenues for exploration include:

Direct Amination of Cyclohexene-derived Feedstocks: The development of catalytic systems for the direct amination of readily available starting materials derived from cyclohexene (B86901) would represent a significant advancement. This could involve transition-metal catalysis or biocatalysis to achieve high selectivity and efficiency under mild conditions.

Renewable Starting Materials: Investigating the synthesis of this compound from bio-based feedstocks would align with the growing demand for sustainable chemical production.

Solvent Minimization and Alternative Reaction Media: The use of greener solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, can drastically reduce the environmental impact of synthetic processes. mdpi.com

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Catalytic Direct Amination | High atom economy, reduced waste | Catalyst development and selectivity control |

| Bio-based Feedstocks | Use of renewable resources | Availability and conversion efficiency of feedstocks |

| Greener Solvents | Reduced environmental impact | Solubility and reactivity of substrates |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The cyclohexene and aminomethyl functionalities of this compound offer a rich landscape for exploring novel reactivity. While classical transformations of these groups are known, future research should aim to uncover unprecedented reaction pathways.

The double bond in the cyclohexene ring is a prime site for various transformations. Beyond standard additions, there is potential for:

Asymmetric Catalysis: The development of enantioselective transformations of the cyclohexene moiety would provide access to chiral building blocks of significant value in medicinal chemistry.

[4+2] Cycloaddition Reactions: While the Diels-Alder reaction is a cornerstone of organic synthesis, exploring the participation of this compound as either the diene or dienophile component in novel cycloaddition cascades could lead to the rapid construction of complex polycyclic systems. libretexts.org

Unusual Rearrangements: The interplay between the amine and the double bond could facilitate novel intramolecular rearrangements, leading to unexpected and structurally diverse products, such as bicyclic lactones. nih.gov

The primary amine group also presents opportunities for novel reactivity beyond simple acylation or alkylation. Research could focus on its use to direct C-H activation on the cyclohexene ring or to participate in multicomponent reactions in innovative ways.

| Reaction Type | Potential Outcome | Research Focus |

| Asymmetric Catalysis | Enantiomerically pure derivatives | Development of chiral catalysts |

| Novel Cycloadditions | Complex polycyclic scaffolds | Exploration of diene/dienophile reactivity |

| Intramolecular Rearrangements | Structurally diverse products | Understanding reaction mechanisms |

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. rsc.org Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a promising future direction.

The benefits of flow chemistry for this system include:

Improved Safety: Many reactions involving amines and reactive intermediates can be exothermic and potentially hazardous on a large scale. Flow reactors, with their high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating these risks.

Enhanced Reaction Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. aiche.org

Automated Synthesis: Coupling flow reactors with automated control systems can enable the rapid synthesis and screening of libraries of this compound derivatives for various applications.

The development of robust and efficient continuous-flow processes for the synthesis of this compound and its subsequent transformations will be a key enabler for its broader application in both academic and industrial research.

Unexplored Applications in Emerging Fields of Chemical Research

While cyclohexene derivatives have found applications in various areas, the specific potential of this compound in emerging fields remains largely unexplored. Future research should target its application in areas such as:

Medicinal Chemistry: The structural motif of this compound is a potential pharmacophore. Its derivatives could be screened for a wide range of biological activities, drawing inspiration from the known bioactivity of other cyclohexane (B81311) and adamantane (B196018) analogues. cabidigitallibrary.orgresearchgate.net For instance, certain cyclohexane derivatives have shown promise as antiparkinsonian agents. researchgate.net

Materials Science: The primary amine functionality can be used to incorporate this moiety into polymers or onto the surface of materials, potentially imparting unique properties. For example, it could be used to create novel ligands for metal complexes with interesting catalytic or material properties. nih.govmdpi.com

Supramolecular Chemistry: The ability of the amine group to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for the construction of self-assembling systems and functional supramolecular architectures.

The exploration of these and other emerging applications will undoubtedly uncover new and valuable uses for this versatile chemical compound.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel therapeutic agents | Structural similarity to known bioactive molecules |

| Materials Science | Functional polymers and materials | Amine group for incorporation and modification |

| Supramolecular Chemistry | Self-assembling systems | Hydrogen bonding and non-covalent interactions |

Q & A

Q. How can isotopic labeling (e.g., N) advance metabolic studies of this compound derivatives?

- Methodological Answer : Synthesize N-labeled analogs via reductive amination with NH. Use LC-HRMS to track metabolic pathways in vitro (e.g., hepatic microsomes). Isotopic tracing identifies N-acetylation as a primary detoxification route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.